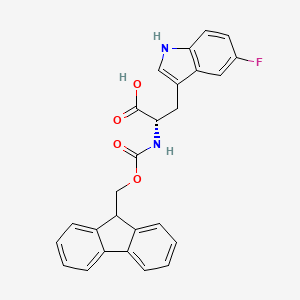
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(5-fluoro-1H-indol-3-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(5-fluoro-1H-indol-3-YL)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C26H21FN2O4 and its molecular weight is 444.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(5-fluoro-1H-indol-3-YL)propanoic acid, commonly referred to as Fmoc-Asp(5-F-Ind)-OH, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H21FN2O4, with a molecular weight of approximately 444.45 g/mol. The compound features both an indole moiety and a fluorenylmethoxycarbonyl (Fmoc) group, which are known for their roles in enhancing the stability and reactivity of peptides and proteins in biological systems .
The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors. The indole structure is particularly notable for its ability to modulate enzyme activity and receptor binding, which can lead to significant biological effects.
Key Biological Activities:
- Enzyme Modulation : The compound can influence the activity of specific enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : It may interact with various receptors, leading to altered signaling pathways that could have therapeutic implications.
1. Peptide Synthesis
Fmoc-Asp(5-F-Ind)-OH is widely utilized as a building block in peptide synthesis due to its ability to protect amino groups during chemical reactions. This property makes it valuable in the development of peptide-based drugs .
2. Medicinal Chemistry
The compound has been investigated for its potential use in developing therapeutic agents. Its structural characteristics allow it to serve as a precursor for more complex drug molecules that target specific diseases.
3. Biological Studies
Researchers have employed this compound to study protein-protein interactions, enzyme mechanisms, and receptor binding dynamics. These studies are critical for understanding the compound's role within biological systems and its potential as a pharmaceutical agent .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXTRKMFUWKHR-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













